molecular formula C14H15NO3 B12615465 6-(2,6-Dimethoxyphenyl)-3-pyridinemethanol

6-(2,6-Dimethoxyphenyl)-3-pyridinemethanol

Cat. No.: B12615465
M. Wt: 245.27 g/mol
InChI Key: NRRLCANPEHQGEN-UHFFFAOYSA-N
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Description

6-(2,6-Dimethoxyphenyl)-3-pyridinemethanol is an organic compound that belongs to the class of phenylpyridines This compound is characterized by the presence of a pyridine ring substituted with a 2,6-dimethoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,6-Dimethoxyphenyl)-3-pyridinemethanol typically involves the reaction of 2,6-dimethoxyphenylboronic acid with a suitable pyridine derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-(2,6-Dimethoxyphenyl)-3-pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: 6-(2,6-Dimethoxyphenyl)-3-pyridinecarboxaldehyde or 6-(2,6-Dimethoxyphenyl)-3-pyridinecarboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethoxyphenyl)-3-pyridinemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

[6-(2,6-dimethoxyphenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C14H15NO3/c1-17-12-4-3-5-13(18-2)14(12)11-7-6-10(9-16)8-15-11/h3-8,16H,9H2,1-2H3

InChI Key

NRRLCANPEHQGEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NC=C(C=C2)CO

Origin of Product

United States

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